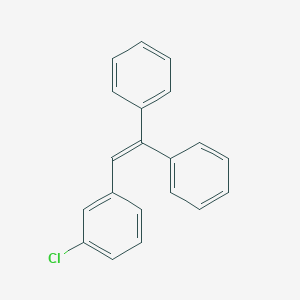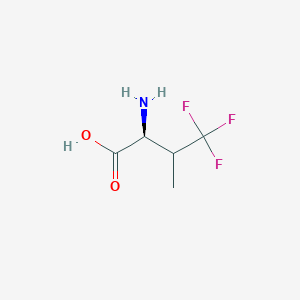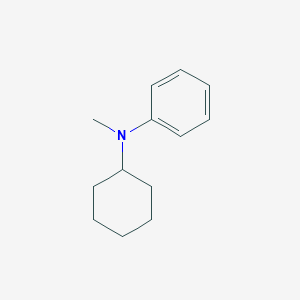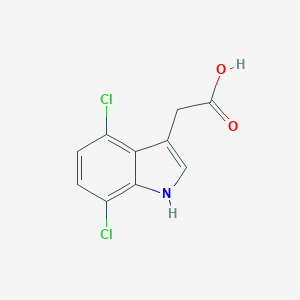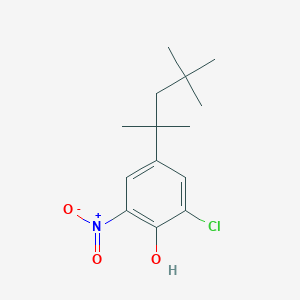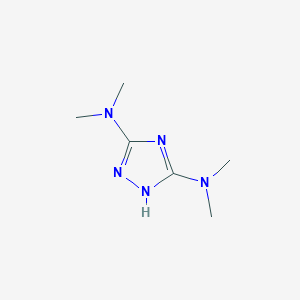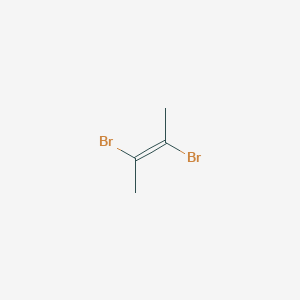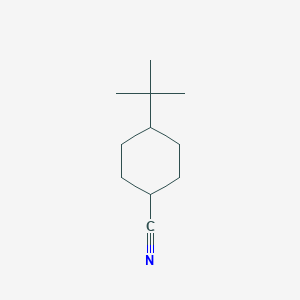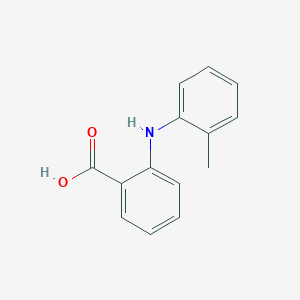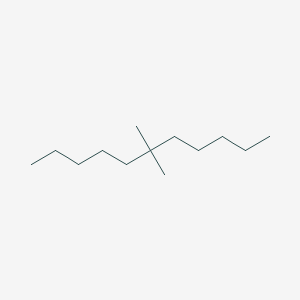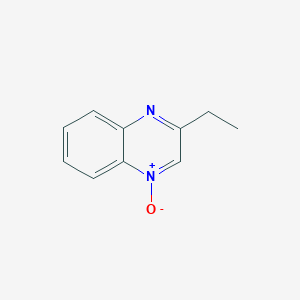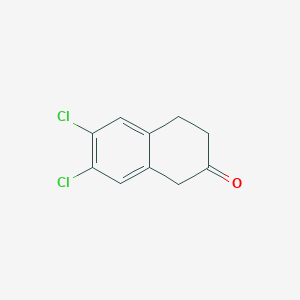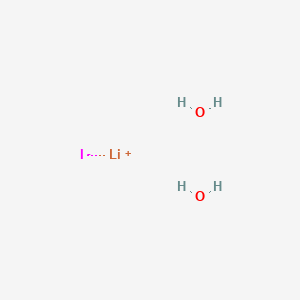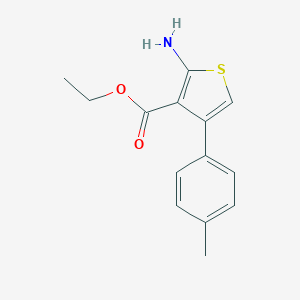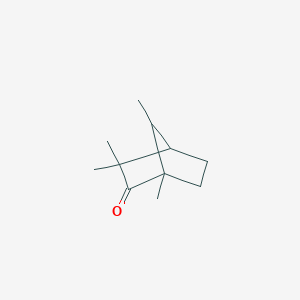
1,3,3,7-Tetramethyl-2-oxobicyclo(2.2.1)heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,3,7-Tetramethyl-2-oxobicyclo(2.2.1)heptane, commonly known as TMOBH, is a bicyclic ketone compound that has been extensively studied for its potential applications in various fields.
Mechanism Of Action
The mechanism of action of TMOBH is not fully understood, but it is believed to involve the inhibition of protein synthesis. TMOBH has been shown to inhibit the activity of ribosomes, which are responsible for the synthesis of proteins.
Biochemical And Physiological Effects
TMOBH has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis in cancer cells. TMOBH has also been shown to have anti-inflammatory and antioxidant properties.
Advantages And Limitations For Lab Experiments
TMOBH has several advantages for lab experiments, including its ease of synthesis and its ability to act as a chiral building block. However, TMOBH also has some limitations, including its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for the study of TMOBH, including the development of new synthesis methods, the exploration of its potential as an anticancer agent, and the investigation of its properties as a chiral building block for the synthesis of new compounds. Additionally, the potential use of TMOBH in material science and other fields should also be explored.
Conclusion:
In conclusion, TMOBH is a bicyclic ketone compound that has been extensively studied for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. TMOBH has shown promising results in various studies and its potential for further research should be explored.
Synthesis Methods
TMOBH can be synthesized through several methods, including the Diels-Alder reaction and the Friedel-Crafts reaction. The Diels-Alder reaction involves the reaction of 2,3-dimethyl-1,3-butadiene with maleic anhydride in the presence of a catalyst, while the Friedel-Crafts reaction involves the reaction of 2,3-dimethyl-1,3-butadiene with acetyl chloride in the presence of aluminum chloride.
Scientific Research Applications
TMOBH has been studied for its potential applications in various fields, including organic synthesis, material science, and medicinal chemistry. In organic synthesis, TMOBH has been used as a chiral building block for the synthesis of various compounds. In material science, TMOBH has been used as a monomer for the synthesis of polymers with unique properties. In medicinal chemistry, TMOBH has been studied for its potential as an anticancer agent.
properties
CAS RN |
15404-57-6 |
|---|---|
Product Name |
1,3,3,7-Tetramethyl-2-oxobicyclo(2.2.1)heptane |
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
1,3,3,7-tetramethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C11H18O/c1-7-8-5-6-11(7,4)9(12)10(8,2)3/h7-8H,5-6H2,1-4H3 |
InChI Key |
XGJCOUZDKSYXMP-UHFFFAOYSA-N |
SMILES |
CC1C2CCC1(C(=O)C2(C)C)C |
Canonical SMILES |
CC1C2CCC1(C(=O)C2(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



